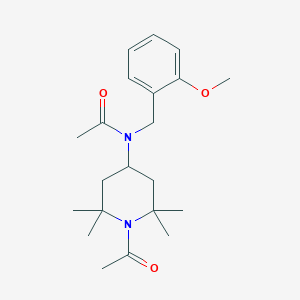![molecular formula C21H21N5O B5309544 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, commonly known as MPN, is a small molecule inhibitor that has been extensively studied in scientific research. MPN is a potent inhibitor of several kinases, including JAK2, FLT3, and Aurora A.
Mecanismo De Acción
The mechanism of action of MPN involves the inhibition of several kinases, including JAK2, FLT3, and Aurora A. JAK2 is a key mediator of cytokine signaling, and its inhibition can lead to decreased inflammation and cell proliferation. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia, and its inhibition can lead to decreased cell proliferation and increased apoptosis. Aurora A is a serine/threonine kinase that is involved in cell division, and its inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPN are complex and vary depending on the specific kinase being inhibited. Inhibition of JAK2 can lead to decreased inflammation and cell proliferation, while inhibition of FLT3 can lead to decreased cell proliferation and increased apoptosis. Inhibition of Aurora A can lead to mitotic arrest and cell death. MPN has also been shown to have effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPN has several advantages for lab experiments, including its potent inhibitory effects on several kinases and its ability to be easily synthesized. However, MPN also has several limitations, including its potential off-target effects and the need for further optimization for use in clinical settings.
Direcciones Futuras
There are several future directions for the study of MPN. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of MPN in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the study of MPN in other diseases, such as autoimmune diseases, may provide new insights into its potential therapeutic effects.
Métodos De Síntesis
The synthesis of MPN is a multistep process that involves the reaction of several chemical intermediates. The first step in the synthesis is the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 3-(morpholin-4-ylmethyl)aniline in the presence of a base. This reaction forms the intermediate 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, which is then purified and further reacted to form the final product, MPN.
Aplicaciones Científicas De Investigación
MPN has been extensively studied in scientific research due to its potent inhibitory effects on several kinases. MPN has been shown to inhibit JAK2, FLT3, and Aurora A, which are all important targets for cancer therapy. MPN has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c22-13-18-17(12-20(25-21(18)23)19-5-2-6-24-19)16-4-1-3-15(11-16)14-26-7-9-27-10-8-26/h1-6,11-12,24H,7-10,14H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMBFGDRMHZPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(methylthio)phenyl]sulfonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5309479.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5309493.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)
![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)